N-propylpiperidine-4-carboxamide N-propylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 200267-73-8
VCID: VC3859720
InChI: InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12)
SMILES: CCCNC(=O)C1CCNCC1
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

N-propylpiperidine-4-carboxamide

CAS No.: 200267-73-8

Cat. No.: VC3859720

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

N-propylpiperidine-4-carboxamide - 200267-73-8

Specification

CAS No. 200267-73-8
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-propylpiperidine-4-carboxamide
Standard InChI InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12)
Standard InChI Key CFJIWUIQOQCGKP-UHFFFAOYSA-N
SMILES CCCNC(=O)C1CCNCC1
Canonical SMILES CCCNC(=O)C1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-Propylpiperidine-4-carboxamide features a piperidine ring with a carboxamide group at the 4-position and an N-propyl substituent. The IUPAC name, 1-butyl-N-propylpiperidine-4-carboxamide, reflects its branching pattern . Key structural identifiers include:

  • SMILES: CCCCN1CCC(CC1)C(=O)NCCC

  • InChIKey: HNAXOADNVXWCLM-UHFFFAOYSA-N

  • Canonical SMILES: CCCNC(=O)C1CCNCC1 .

The piperidine ring adopts a chair conformation, with the carboxamide and propyl groups occupying equatorial positions to minimize steric strain.

Physicochemical Profile

The compound’s properties are critical for its reactivity and bioavailability:

PropertyValueSource
Molecular Weight170.25 g/mol
XLogP3-AA2.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds6
SolubilityModerate in polar solvents

The moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced permeability and solubility, making it suitable for drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves amide coupling between piperidine-4-carboxylic acid derivatives and propylamine:

  • Activation: The carboxylic acid is activated using coupling agents like EDCI/HOBt or DCC .

  • Nucleophilic Attack: Propylamine reacts with the activated intermediate to form the carboxamide .

  • Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product .

Reaction Conditions:

  • Temperature: 0–25°C (prevents side reactions)

  • Solvent: Dichloromethane or DMF (enhances solubility) .

Industrial Manufacturing

Industrial processes optimize scalability and cost-efficiency:

  • Continuous Flow Reactors: Ensure consistent mixing and temperature control .

  • Catalysts: Palladium or nickel catalysts improve reaction rates .

  • Yield: >85% purity achieved through distillation and crystallization .

Pharmacological Activities and Mechanisms

Anti-HIV and Antiangiogenic Effects

Structural analogs, such as TAK-220, exhibit CCR5 antagonism, inhibiting HIV-1 entry (IC50 = 0.42 nM) . While direct data for N-propylpiperidine-4-carboxamide is limited, its carboxamide group likely enhances binding to viral envelope proteins . Additionally, piperidine derivatives show antiangiogenic effects by inhibiting VEGF signaling in cancer cells .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

  • Peptide Mimetics: The carboxamide group mimics peptide bonds, enabling protease-resistant drug candidates .

  • Heterocyclic Functionalization: Pd-catalyzed cross-coupling reactions introduce aryl or alkyl groups at the piperidine nitrogen .

Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies:

DerivativeHydrolysis Half-LifeArylation Efficiency
N-Propyl (This compound)18 h (basic)82%
N-Methyl12 h (basic)68%
N-Butyl24 h (basic)75%

The propyl group balances metabolic stability and reactivity, outperforming methyl and butyl analogs .

Comparison with Analogous Compounds

N-Methyl and N-Ethyl Derivatives

  • N-Methylpiperidine-4-carboxamide: Higher metabolic clearance (Cli = 12 mL/min/g) due to reduced steric bulk .

  • N-Ethylpiperidine-4-carboxamide: Intermediate lipophilicity (XLogP3-AA = 1.8) but lower receptor affinity .

Industrial Relevance

N-Propylpiperidine-4-carboxamide’s balance of stability and reactivity makes it preferable for large-scale pharmaceutical synthesis compared to bulkier analogs .

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